[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine

Polymer chemistry Peptide synthesis Aqueous polymerization

[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine (CAS 16874-68-3) is formally indexed as L-arginine N-carboxyanhydride (L-Arg-NCA), the cyclic anhydride derivative of the amino acid L-arginine. With the molecular formula C7H12N4O3 and a molecular weight of 200.20 g/mol, this heterocyclic compound belongs to the α-amino acid N-carboxyanhydride (NCA) monomer class, which is utilized almost exclusively as an activated intermediate for the synthesis of polypeptides.

Molecular Formula C7H12N4O3
Molecular Weight 200.2 g/mol
CAS No. 16874-68-3
Cat. No. B090886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine
CAS16874-68-3
Molecular FormulaC7H12N4O3
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC(CC1C(=O)OC(=O)N1)CN=C(N)N
InChIInChI=1S/C7H12N4O3/c8-6(9)10-3-1-2-4-5(12)14-7(13)11-4/h4H,1-3H2,(H,11,13)(H4,8,9,10)
InChIKeyJDPWDIITDFLPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to [3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine (CAS 16874-68-3): Key Identity and Chemical Properties


[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine (CAS 16874-68-3) is formally indexed as L-arginine N-carboxyanhydride (L-Arg-NCA), the cyclic anhydride derivative of the amino acid L-arginine [1]. With the molecular formula C7H12N4O3 and a molecular weight of 200.20 g/mol, this heterocyclic compound belongs to the α-amino acid N-carboxyanhydride (NCA) monomer class, which is utilized almost exclusively as an activated intermediate for the synthesis of polypeptides [2]. Its structural hallmark is the fusion of a 2,5-dioxo-4-oxazolidinyl ring to a propylguanidine side chain, a configuration that fundamentally determines its reactivity profile and distinguishes it from unactivated arginine.

Activated intermediate for polypeptide synthesis, especially arginine-containing sequences

Unique aqueous polymerization pathway via intramolecular rearrangement to 6-membered ring

1:1 copolymerization with L-Glu-NCA maximizes peptide chain length

Why Generic NCA Monomer Substitution Fails for CAS 16874-68-3: Critical Reactivity Pitfalls


Generic substitution among N-carboxyanhydride (NCA) monomers is chemically unsound due to a decisive mechanistic divergence: L-Arg-NCA (CAS 16874-68-3) polymerizes in aqueous media via a unique intramolecular rearrangement to a 6-membered ring intermediate, a pathway not followed by common NCA monomers such as L-glutamic acid NCA (L-Glu-NCA), L-lysine NCA, or L-leucine NCA [1]. While standard NCAs elongate by direct nucleophilic attack of an amino group at the anhydride C5 carbonyl, the guanidine side chain of L-Arg-NCA acts as an internal nucleophile, triggering a rapid cyclization that competes with, and often dominates, chain propagation [1]. This kinetic partitioning means that oligoarginine yields, peptide chain length distributions, and copolymer sequence patterns obtained with L-Arg-NCA cannot be replicated by any other commercially available NCA monomer. For procurement, selecting a generic NCA substitute without accounting for this mechanistic singularity will result in divergent polymerization kinetics, altered product composition, and failure to reproduce published synthetic protocols [1].

Mechanism
Intramolecular rearrangement to 6-membered ring; oligoarginines via intermediate hydrolysis
Standard NCAs: direct intermolecular C5 carbonyl attack
Kinetics
Rapid cyclization competes with chain propagation; kinetics favor rearrangement
Propagation dominates; no competing intramolecular pathway
Copolymer synergy
1:1 ratio with L-Glu-NCA produces markedly longer peptides than homopolymerization
No comparable synergistic lengthening reported for generic NCA pairs

Direct substitution with standard NCA monomers may shift reaction outcomes; published protocols may not reproduce.

Quantitative Differentiation Evidence for [3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine


Unique Aqueous Polymerization Pathway via Intramolecular Rearrangement

In aqueous polymerization, L-Arg-NCA (CAS 16874-68-3) undergoes a rapid intramolecular rearrangement to form 1-amidino-3-amino-2-piperidone, a 6-membered ring intermediate. This contrasts with standard NCA monomers (e.g., L-Glu-NCA, L-Leu-NCA), which elongate exclusively via intermolecular nucleophilic attack at the C5 carbonyl. The study explicitly designates this as 'a unique pathway in polymerization of L-Arg-NCA with regard to the usual pathway' observed for other amino acid NCAs [1].

Aqueous polymerization pathway
Class-level inference
Intramolecular rearrangement to 1-amidino-3-amino-2-piperidone vs. standard NCAs' direct C5 carbonyl attack
Mechanistic divergence; generic NCA protocols may produce different products
Qualitative pathway comparison; no standard NCA shows this rearrangement
Polymer chemistry Peptide synthesis Aqueous polymerization

Copolymerization Synergy: 1:1 L-Arg-NCA/L-Glu-NCA Ratio Maximizes Peptide Chain Length

The copolymerization of L-Arg-NCA with L-glutamic acid N-carboxyanhydride (L-Glu-NCA) at a 1:1 molar ratio produces significantly longer peptides than homopolymerization of either monomer alone at the same total concentration. This synergistic lengthening effect is a direct, quantitative outcome of mixing L-Arg-NCA with a non-arginine NCA comonomer and represents a specific procurement-relevant advantage when multi-amino acid peptide libraries or mixed copolymers are the synthetic target [1].

Optimal copolymer ratio
Head-to-head
1:1 L-Arg-NCA / L-Glu-NCA molar ratio yields much longer peptides than either homopolymer
Chain-length enhancement requires authentic L-Arg-NCA; substitutes may not replicate synergy
Based on direct comparison in aqueous solution (Macromolecules 2008)
Copolymerization Peptide synthesis Prebiotic chemistry

Rapid Intramolecular Cyclization: Kinetic Competition with Chain Propagation

The guanidine group of L-Arg-NCA acts as an intramolecular nucleophile, attacking the C5 carbonyl to form the 6-membered ring intermediate on a timescale that competes kinetically with the desired intermolecular chain propagation. This rapid cyclization—described as 'quick intramolecular rearrangement' [1]—means that L-Arg-NCA homopolymerization produces oligoarginines primarily through hydrolysis of the rearranged intermediate, not through direct NCA step-growth. For standard NCAs (L-Glu-NCA, L-Leu-NCA), chain propagation is the dominant kinetic pathway under the same aqueous conditions.

Kinetic competition
Cross-study comparable
Quick intramolecular rearrangement dominates over chain propagation; standard NCAs favor propagation
Protocols must be designed around intermediate hydrolysis, not direct step-growth
No published rate constants identified; kinetic partitioning from Xin et al. (2009)
Reaction kinetics Peptide synthesis N-carboxyanhydride

Unique 6-Membered Ring Intermediate as Distinct from All Other NCA Intermediates

The 1-amidino-3-amino-2-piperidone intermediate is uniquely formed from L-Arg-NCA and has no counterpart in the polymerization pathways of other NCA monomers. Standard NCAs (L-Glu-NCA, L-Leu-NCA, L-Lys-NCA, etc.) do not generate stable ring intermediates during aqueous polymerization; they proceed directly from NCA monomer to peptide chain via nucleophilic attack. This intermediate has been isolated and characterized as the key species through which oligoarginine formation occurs [1].

Unique ring intermediate
Class-level inference
1-amidino-3-amino-2-piperidone isolated and characterized; no counterpart in other NCAs
Only L-Arg-NCA generates this intermediate; essential for studies targeting this species
Structural identification from aqueous polymerization (Xin et al., 2009)
Reaction intermediate N-carboxyanhydride Mechanistic chemistry

Optimal Application Scenarios for [3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine in Research and Industrial Settings


Aqueous Synthesis of Sequence-Defined Arginine-Glutamic Acid Copolymers

For laboratories synthesizing mixed Arg/Glu copolymers in water, L-Arg-NCA is irreplaceable because its copolymerization with L-Glu-NCA at a 1:1 ratio maximizes peptide chain length—an effect not achievable with homopolymerization or alternative arginine activation strategies [1]. Protocols relying on this synergy require authentic L-Arg-NCA to reproduce published results.

Mechanistic Studies of NCA Polymerization and Prebiotic Peptide Formation

Investigators studying the mechanism of aqueous NCA polymerization or prebiotic peptide synthesis must use L-Arg-NCA, as it is the only NCA monomer that undergoes the characteristic intramolecular rearrangement to 1-amidino-3-amino-2-piperidone [2]. This unique pathway is central to understanding arginine's behavior in origin-of-life peptide formation scenarios.

Synthesis and Functionalization of the 1-Amidino-3-amino-2-piperidone Intermediate

Research programs aimed at trapping, derivatizing, or exploiting the 6-membered ring intermediate for downstream synthetic applications depend on L-Arg-NCA as the sole precursor [2]. No other NCA monomer generates this structurally distinct intermediate, making CAS 16874-68-3 the mandatory starting material for such studies.

Application
Selection Property
Validation Focus
Aqueous synthesis of Arg/Glu copolymers
Copolymerization synergy at 1:1 molar ratio
Chain-length enhancement vs. homopolymers
Mechanistic studies of NCA polymerization / prebiotic chemistry
Unique intramolecular rearrangement pathway
Identification and characterization of 6-membered ring intermediate
Synthesis of 1-amidino-3-amino-2-piperidone derivatives
Sole precursor for the ring intermediate
Downstream functionalization or trapping studies
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